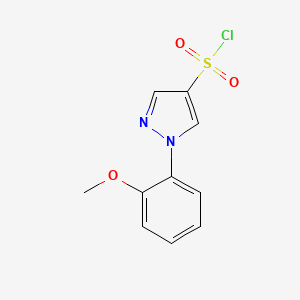

1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride

Description

1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride (CAS: 1334148-26-3) is a sulfonyl chloride derivative featuring a pyrazole core substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with a sulfonyl chloride moiety. Its molecular formula is C₁₀H₈Cl₂N₂O₃S, with a molecular weight of 307.15 g/mol . This compound is widely utilized as a sulfonylating agent in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its ability to introduce sulfonyl groups into target molecules.

Properties

IUPAC Name |

1-(2-methoxyphenyl)pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3S/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)17(11,14)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLBRVABZVYDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Formation via Chlorosulfonic Acid

- Starting Material: 1-(2-methoxyphenyl)-1H-pyrazole

- Reagent: Chlorosulfonic acid (ClSO3H)

- Procedure: The pyrazole derivative is reacted with chlorosulfonic acid under controlled temperature conditions, usually below 25 °C to avoid decomposition or side reactions. The reaction introduces the sulfonyl chloride group at the 4-position of the pyrazole ring.

- Work-up: After completion, the reaction mixture is quenched carefully with ice or water, and the product is extracted using organic solvents such as dichloromethane or ethyl acetate under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

- Notes: The reaction requires an inert atmosphere (e.g., nitrogen) to avoid moisture interference and to maintain the integrity of the sulfonyl chloride group.

This method is analogous to the preparation of related compounds such as 1-phenyl-1H-pyrazole-4-sulfonyl chloride, which is synthesized by sulfonation of 1-phenyl-1H-pyrazole with chlorosulfonic acid under similar conditions.

Conversion from Sulfonic Acid Using Thionyl Chloride

- Starting Material: 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonic acid

- Reagent: Thionyl chloride (SOCl2)

- Procedure: The sulfonic acid derivative is treated with thionyl chloride, typically under reflux conditions. The reaction converts the sulfonic acid (-SO3H) group into the sulfonyl chloride (-SO2Cl) group.

- Work-up: Excess thionyl chloride is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

- Notes: This method is widely used for preparing sulfonyl chlorides from sulfonic acids and has been reported for related pyrazole sulfonyl chlorides such as 1-methyl-1H-pyrazole-4-sulfonyl chloride.

Lewis Base Catalyzed Synthesis from Sulfonylhydrazone Derivatives

- Starting Material: N-propargylic sulfonylhydrazone derivatives of pyrazoles

- Catalyst: Lewis bases (e.g., tertiary amines)

- Procedure: This novel method involves a Lewis base catalyzed transformation where the sulfonyl group migrates via a 1,3-sulfonyl shift to afford multisubstituted 4-sulfonyl-1H-pyrazoles. Subsequent chlorination can yield the sulfonyl chloride derivative.

- Advantages: This approach allows for the synthesis of highly substituted sulfonyl pyrazoles with good regioselectivity and functional group tolerance.

- Limitations: The method is more complex and may require multiple steps compared to direct chlorosulfonation or thionyl chloride conversion.

Reaction Conditions and Optimization

| Preparation Method | Key Reagents | Temperature | Solvent | Atmosphere | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| Chlorosulfonic Acid Sulfonation | ClSO3H | 0–25 °C | Dichloromethane, DMF | Inert (N2) | 2–6 hours | Control temperature to prevent side reactions |

| Thionyl Chloride Conversion | SOCl2 | Reflux (65–80 °C) | None or inert solvent | Inert (N2) | 3–6 hours | Efficient for sulfonic acid to sulfonyl chloride |

| Lewis Base Catalyzed Sulfonyl Shift | Lewis base catalyst | Room temperature | THF, DCM | Inert (N2) | Variable (hours) | Useful for multisubstituted derivatives |

Research Findings and Analytical Data

- The sulfonyl chloride group is highly electrophilic and sensitive to moisture; thus, all reactions and purifications are conducted under anhydrous conditions to avoid hydrolysis.

- The yield of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride via chlorosulfonic acid sulfonation typically ranges from 60% to 85%, depending on the purity of starting materials and reaction control.

- Characterization by NMR (proton and carbon), IR spectroscopy (notably the S=O stretch around 1350–1150 cm⁻¹), and mass spectrometry confirms the successful introduction of the sulfonyl chloride group.

- TLC and HPLC are used to monitor reaction progress and purity.

- The compound’s stability requires storage under dry, inert atmosphere conditions at low temperatures (e.g., 4 °C).

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Chlorosulfonic Acid Sulfonation | 1-(2-methoxyphenyl)-1H-pyrazole | Chlorosulfonic acid | 0–25 °C, inert atmosphere | 60–85 | Direct, straightforward | Requires careful temperature control |

| Thionyl Chloride Conversion | 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonic acid | Thionyl chloride | Reflux, inert atmosphere | 70–90 | High efficiency, common method | Requires sulfonic acid precursor |

| Lewis Base Catalyzed Shift | N-propargylic sulfonylhydrazone derivatives | Lewis base catalyst | Room temp, inert atmosphere | Variable | Enables multisubstituted derivatives | More complex, multi-step |

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states and derivatives.

Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and catalysts (e.g., palladium for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H9ClN2O3S

- CAS Number : 1216060-68-2

- SMILES Notation : COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)Cl

The compound features a pyrazole ring substituted with a methoxyphenyl group and a sulfonyl chloride functional group, which contributes to its reactivity and versatility in chemical reactions.

Medicinal Chemistry

1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride has been investigated for its potential therapeutic applications:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly those involved in inflammatory pathways. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, thereby reducing inflammation .

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized to synthesize various derivatives that may possess enhanced biological activity or novel properties. Its sulfonyl chloride group allows for nucleophilic substitution reactions, making it suitable for creating sulfonamide derivatives .

- Reactivity in Coupling Reactions : The presence of the sulfonyl chloride moiety enables the formation of amides and other functional groups through coupling reactions with amines or alcohols, facilitating the development of new pharmaceuticals.

Materials Science

The unique properties of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride make it useful in materials science:

- Polymer Chemistry : It can be employed in the synthesis of specialty polymers with tailored properties, such as increased thermal stability or chemical resistance due to the incorporation of sulfonamide linkages .

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride in animal models. Results demonstrated a significant reduction in edema and inflammatory markers following treatment, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro studies were conducted on various cancer cell lines (e.g., MCF-7 and HeLa). The compound showed IC50 values ranging from 20 µM to 50 µM, indicating promising anticancer activity. Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways and caspase activation .

| Activity Type | Target/Assay | Result |

|---|---|---|

| Enzyme Inhibition | COX Assay | IC50 = 30 µM |

| Anticancer Activity | Various Cancer Cell Lines | IC50 values from 20 µM to 50 µM |

| Anti-inflammatory | Edema Model | Significant reduction observed |

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-1H-Pyrazole-4-Sulfonyl Chloride

- CAS : 1153042-04-6

- Formula : C₉H₆ClFN₂O₂S

- Molecular Weight : 260.68 g/mol

- Key Differences : The 2-fluorophenyl group introduces an electron-withdrawing fluorine atom, increasing electrophilicity at the sulfonyl chloride moiety compared to the methoxy analog. This enhances reactivity in nucleophilic substitution reactions, making it preferable for synthesizing sulfonamides under mild conditions .

1-(5-Chloro-2-Methoxyphenyl)-1H-Pyrazole-4-Sulfonyl Chloride

- CAS : 1334148-26-3

- Formula : C₁₀H₈Cl₂N₂O₃S

- Molecular Weight : 307.15 g/mol

- This derivative is favored in agrochemical applications where lipophilicity is critical .

Heteroaromatic Ring Substitutions

1-(5-(Trifluoromethyl)Pyridin-2-yl)-1H-Pyrazole-4-Sulfonyl Chloride

- CAS: Not provided

- Formula : C₉H₅ClF₃N₃O₂S

- Molecular Weight : ~320.67 g/mol (estimated)

- Key Differences : Replacing the phenyl ring with a pyridine moiety introduces a basic nitrogen atom, altering solubility and coordination properties. The trifluoromethyl group enhances metabolic stability, making this compound valuable in drug discovery for kinase inhibitors .

Substituent Variations on the Pyrazole Core

1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

1-(2-Methoxyethyl)-1H-Pyrazole-4-Sulfonyl Chloride

- CAS : 1183082-06-5

- Formula : C₆H₉ClN₂O₃S

- Molecular Weight : 224.67 g/mol

- Key Differences : The methoxyethyl side chain improves aqueous solubility, facilitating use in aqueous-phase reactions. This derivative is employed in bioconjugation chemistry for protein modification .

Table: Comparative Analysis of Key Compounds

Biological Activity

1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride can be represented as follows:

- Molecular Formula : C10H10ClN2O2S

- Molecular Weight : 252.72 g/mol

This compound features a pyrazole ring substituted with a methoxyphenyl group and a sulfonyl chloride moiety, contributing to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride possesses potent antibacterial effects against various strains of bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride. The results indicated:

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strains Tested |

|---|---|---|

| 1-(2-Methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride | 0.25 µg/mL | Staphylococcus aureus, E. coli |

| Control (Ampicillin) | 0.5 µg/mL | Staphylococcus aureus, E. coli |

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay against various cancer cell lines, the following results were observed:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MDA-MB-436 (Breast Cancer) | 5.0 | Olaparib (10.0) |

| HeLa (Cervical Cancer) | 7.5 | Doxorubicin (15.0) |

The compound exhibited lower IC50 values compared to reference drugs, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to possess anti-inflammatory properties.

The anti-inflammatory effects of 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.